4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVBIZTCZUVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 1,3 Phenylenebis Oxy Dibenzoic Acid
Established Synthetic Routes and Procedural Optimizations
The preparation of the title compound is typically achieved through a modified literature method that involves a two-step process: a nucleophilic aromatic substitution reaction followed by hydrolysis. nih.govresearchgate.net This approach allows for the construction of the core ether-linked framework from readily available precursors.
A common high-yield synthesis is adapted from previously reported procedures. nih.govresearchgate.net The process begins with the reaction of methyl 3,5-dihydroxybenzoate (B8624769) with 4-fluorobenzonitrile (B33359) in the presence of a base. nih.govresearchgate.net The specific procedure involves dissolving methyl 3,5-dihydroxybenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov To this solution, potassium carbonate (K₂CO₃) is added as a base, followed by the addition of 4-fluorobenzonitrile. nih.gov The resulting mixture is heated under reflux for an extended period, typically two days, to ensure the completion of the etherification reaction. nih.gov
Upon completion, the reaction mixture is poured into ice-cold water, which causes the intermediate product to precipitate. nih.gov This solid, a dinitrile compound, is then collected by filtration and washed thoroughly with water. nih.gov The second step involves the hydrolysis of this intermediate. The yellow dinitrile compound is refluxed in a strong aqueous base, such as 6 N sodium hydroxide (B78521) (NaOH) solution, for approximately 12 hours. nih.gov This step converts both the nitrile groups and the methyl ester group into their corresponding carboxylate salts. After cooling the solution to room temperature, it is acidified with a strong acid like hydrochloric acid (HCl). nih.gov This acidification protonates the carboxylate groups, leading to the precipitation of the final product, 4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid, as a colorless crystalline solid. nih.gov The final product is isolated by filtration, washed with water, and dried under a vacuum. nih.gov
| Step | Reactants/Reagents | Solvent | Conditions | Duration |
|---|---|---|---|---|
| 1. Etherification | Methyl 3,5-dihydroxybenzoate, 4-fluorobenzonitrile, K₂CO₃ | DMF | Reflux | 2 days |
| 2. Hydrolysis | Intermediate dinitrile, 6 N NaOH | Water | Reflux | 12 hours |
| 3. Acidification | Hydrolyzed intermediate, 6 N HCl | Water | Cooling to room temperature | N/A |
The synthesis of 4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid is built upon fundamental reactions in organic chemistry, utilizing specific precursors to construct the target molecule. nih.gov The key precursors for the initial step are methyl 3,5-dihydroxybenzoate, 4-fluorobenzonitrile, and potassium carbonate. nih.govresearchgate.net
The reaction mechanism proceeds in two main stages. The first stage is a double nucleophilic aromatic substitution, a reaction often referred to as a modified Ullmann condensation. The process is initiated by the potassium carbonate, which acts as a base to deprotonate the two acidic hydroxyl (-OH) groups on the methyl 3,5-dihydroxybenzoate. This creates a more potent nucleophile, a diphenoxide ion. This diphenoxide then attacks the electron-deficient carbon atom that is bonded to the highly electronegative fluorine atom on two separate molecules of 4-fluorobenzonitrile. The fluoride (B91410) ion is an effective leaving group, and its displacement by the phenoxide nucleophile results in the formation of two new ether (C-O-C) bonds. This step forms the dinitrile intermediate compound.
The second stage is the complete hydrolysis of the nitrile (-CN) and ester (-COOCH₃) functional groups. Under strongly basic conditions provided by refluxing with concentrated sodium hydroxide, these groups undergo saponification. The carbon atom of the nitrile and the carbonyl carbon of the ester are attacked by hydroxide ions. Through a series of steps, this process converts the two nitrile groups and one ester group into three sodium carboxylate (-COO⁻Na⁺) groups. The final step is the acidification of the reaction mixture with hydrochloric acid. The hydronium ions in the acidic solution protonate the carboxylate anions, yielding the three carboxylic acid (-COOH) functional groups of the final product, 4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid. nih.gov
Crystallographic and Structural Investigations of 4,4 1,3 Phenylenebis Oxy Dibenzoic Acid
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to determine the three-dimensional structure of 4,4'-(1,3-phenylenebis(oxy))dibenzoic acid at an atomic resolution. This method provides definitive information on the crystal system, space group, and the specific conformational details of the molecule.
The crystallographic analysis of this compound indicates that it crystallizes in the monoclinic system. researchgate.netnih.gov The specific space group was identified as C2/c. researchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been precisely measured. At a temperature of 293 K, the lattice parameters were determined to be a = 17.235(3) Å, b = 13.419(3) Å, and c = 15.586(3) Å, with a β angle of 96.24(3)°. researchgate.netnih.gov The volume of the unit cell is 3583.3(12) ų, and each unit cell contains 8 molecules (Z = 8). researchgate.netnih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₁H₁₄O₈ |
| Formula Weight | 394.32 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 17.235(3) Å |
| b | 13.419(3) Å |
| c | 15.586(3) Å |
| β | 96.24(3)° |
| Volume | 3583.3(12) ų |
| Z | 8 |
The molecule of this compound is composed of a central benzene (B151609) ring connected to two outer benzoic acid moieties via ether linkages. The analysis of its conformation reveals a non-planar arrangement. The central benzene ring (α) is significantly twisted with respect to the planes of the two outer benzene rings (β and γ). researchgate.netnih.gov The dihedral angle between the central ring (α) and one of the outer rings (β) is 77.8(6)°. researchgate.netnih.gov Similarly, the dihedral angle between the central ring (α) and the other outer ring (γ) is 75.9(5)°. researchgate.netnih.gov This twisted conformation is a key structural feature of the molecule.
Table 2: Dihedral Angles in this compound
| Benzene Rings | Dihedral Angle (°) |
|---|---|
| α and β | 77.8(6) |
Supramolecular Assembly and Intermolecular Interactions in the Solid State
The most prominent intermolecular interaction governing the supramolecular assembly is the strong O–H···O hydrogen bond. These hydrogen bonds are formed between the carboxylic acid groups of adjacent molecules. researchgate.netnih.gov This classic hydrogen-bonding motif is a primary driving force in the formation of the extended structure. The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, has been characterized, confirming their strength and directionality.
The O–H···O hydrogen bonds link the molecules of this compound into one-dimensional (1D) supramolecular ladders. researchgate.netnih.gov These ladder-like motifs are a direct consequence of the hydrogen bonding between the carboxylic acid groups on neighboring molecules. researchgate.netnih.gov These 1D ladders then further organize to form a more complex two-dimensional (2D) structure.
Analysis of Pi-Pi Stacking Interactions in Supramolecular Frameworks
Detailed crystallographic studies of coordination complexes involving the deprotonated form of the title compound, 4,4'-[1,3-phenylenebis(oxy)]dibenzoate, provide direct evidence and quantitative data on such π-π stacking interactions. In the crystal structure of a dinuclear zinc(II) complex, where this ligand bridges two metal centers, distinct π-π stacking interactions are observed between the aromatic rings of adjacent molecules. nih.gov
The analysis of the crystal packing reveals multiple π-π stacking interactions with specific centroid-centroid distances that are indicative of significant orbital overlap. These interactions contribute to the formation of a stable three-dimensional network. nih.gov The observed distances fall within the generally accepted range for π-π stacking, which is typically between 3.3 and 3.8 Å.
The following interactive data table summarizes the key parameters of the observed π-π stacking interactions in a supramolecular framework containing the 4,4'-[1,3-phenylenebis(oxy)]dibenzoate ligand.
| Interacting Rings | Centroid-Centroid Distance (Å) | Reference |
| Aromatic Ring 1 - Aromatic Ring 2 | 3.753 (2) | nih.gov |
| Aromatic Ring 3 - Aromatic Ring 4 | 3.5429 (16) | nih.gov |
| Aromatic Ring 5 - Aromatic Ring 6 | 3.5695 (17) | nih.gov |
Coordination Chemistry of 4,4 1,3 Phenylenebis Oxy Dibenzoic Acid As a Ligand
Utilization as a Multicarboxylate Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers
4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid functions as a multidentate organic linker, bridging metal centers to form extended one-, two-, and three-dimensional networks. The non-linear arrangement of the terminal carboxylate groups, dictated by the 1,3-substitution on the central phenyl ring, predisposes this ligand to the formation of intricate and often non-interpenetrated structures.
Principles of MOF and Coordination Polymer Design with Polycarboxylate Linkers
The design of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the predictable assembly of metal ions or clusters with organic ligands. Polycarboxylate linkers, such as this compound, are widely employed due to the versatile coordination modes of the carboxylate groups, which can bind to metal centers in monodentate, bidentate (chelating or bridging), and more complex fashions. The geometry of the linker, including its length, rigidity, and the angle between its coordinating groups, plays a crucial role in determining the topology of the resulting framework. The flexible nature of the ether bonds in this compound allows it to adopt various conformations, leading to a diversity of potential network structures.
Influence of Metal Centers on Coordination Network Topology and Dimensionality
Zinc(II) is a popular choice in the synthesis of coordination polymers due to its flexible coordination sphere, which can range from four to six-coordinate, accommodating tetrahedral, square pyramidal, and octahedral geometries. This adaptability allows for the formation of a wide range of structural motifs.
In a notable example, the reaction of this compound with a zinc(II) salt in the presence of the auxiliary ligand 1,10-phenanthroline (B135089) results in the formation of a discrete dinuclear complex, [Zn₂(C₂₀H₁₂O₆)₂(C₁₂H₈N₂)₂]·2H₂O. In this structure, two 4,4'-(1,3-phenylenebis(oxy))dibenzoate anions bridge two zinc(II) cations. Each zinc center is also chelated by a 1,10-phenanthroline molecule, resulting in a distorted octahedral coordination geometry. The formation of this binuclear entity highlights how the interplay between the primary dicarboxylate ligand and a chelating auxiliary ligand can lead to zero-dimensional structures rather than extended polymers.
A three-dimensional zinc(II) coordination polymer has also been synthesized using the structurally similar ligand 3,3′-{[1,3-phenylenebis(methylene)]bis(oxy)}dibenzoic acid and the auxiliary ligand 1,4-bis(pyridin-4-yl)benzene. rsc.orgnih.govresearchgate.net This compound features dinuclear zinc clusters linked into a 4-connected uninodal cds topology, demonstrating that subtle changes in the ligand backbone can lead to significant differences in the final architecture. rsc.orgnih.govresearchgate.net
Table 1: Selected Crystallographic Data for a Dinuclear Zn(II) Complex
| Parameter | Value |
| Chemical Formula | [Zn₂(C₂₀H₁₂O₆)₂(C₁₂H₈N₂)₂]·2H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.876(3) |
| b (Å) | 10.543(3) |
| c (Å) | 13.987(4) |
| α (°) | 107.45(2) |
| β (°) | 98.43(2) |
| γ (°) | 101.56(2) |
| V (ų) | 1308.1(6) |
Data extracted from a study on a dinuclear zinc(II) complex.
Manganese(II) is another versatile metal ion for the construction of coordination polymers, often exhibiting a preference for octahedral coordination geometry and a high spin d⁵ electronic configuration. While specific examples of coordination polymers of this compound with manganese(II) are not extensively documented in the provided search results, studies on analogous systems provide valuable insights.
For instance, a novel coordination polymer has been synthesized using the related tricarboxylic acid, 4,4′-[(5-carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid, and manganese(II) chloride. isc.ac This highlights the potential for this compound to form extended frameworks with manganese(II). Furthermore, a three-dimensional manganese(II) metal-organic framework has been constructed using 4,4'-oxybis(benzoic acid) and the auxiliary ligand 2,2'-biphenyl, resulting in a complex (2,6)-connected topology. mdpi.comnih.gov This suggests that the flexible ether linkage in the target ligand could also facilitate the formation of high-dimensional, entangled networks with manganese(II).
Role of Auxiliary Ligands in Modulating Coordination Polymer Architectures
Auxiliary ligands, typically N-donor organic molecules, play a crucial role in fine-tuning the structures of coordination polymers. rsc.org These ligands can satisfy the coordination requirements of the metal centers, prevent the formation of overly dense phases, and introduce specific functionalities. The size, shape, and coordination mode of the auxiliary ligand can significantly influence the dimensionality and topology of the final architecture.
In the case of the aforementioned dinuclear zinc(II) complex, the bidentate chelating nature of 1,10-phenanthroline blocks coordination sites on the zinc(II) centers that would otherwise be available for further extension of the network by the dicarboxylate ligand, thus resulting in a discrete molecule. In contrast, the use of a bridging auxiliary ligand like 1,4-bis(pyridin-4-yl)benzene with a similar dicarboxylate ligand and zinc(II) leads to the formation of a three-dimensional framework. rsc.orgnih.govresearchgate.net This demonstrates the profound impact of the auxiliary ligand's geometry on the final structure.
Diversity of Coordination Polymer Architectures: From Discrete Units to One-, Two-, and Three-Dimensional Frameworks
The flexible nature of this compound, combined with the choice of metal center and auxiliary ligands, allows for the construction of a wide range of coordination architectures.
Discrete Units (0D): As seen with the zinc(II) and 1,10-phenanthroline system, the use of chelating auxiliary ligands can lead to the formation of simple, zero-dimensional molecular complexes.
One-Dimensional (1D) Chains: While no specific examples of 1D chains with the target ligand were found in the provided search results, it is conceivable that under certain reaction conditions or with specific auxiliary ligands, the dicarboxylate could link metal centers in a linear fashion to form chains.
Two-Dimensional (2D) Layers: The bent nature of the ligand makes it well-suited for the formation of 2D layered structures. By connecting metal centers within a plane, undulating or flat sheets can be generated.
Three-Dimensional (3D) Frameworks: The flexible ether linkages allow the ligand to adopt conformations that can bridge metal centers in three dimensions, leading to the formation of complex 3D MOFs. The use of bridging auxiliary ligands can further facilitate the extension of the network into the third dimension. The structural similarity to ligands that form 3D frameworks with zinc(II) and manganese(II) suggests that this compound is a promising candidate for the synthesis of novel 3D materials. rsc.orgnih.govresearchgate.netmdpi.comnih.gov
Functional Properties and Applications of this compound-Derived MOFs and Coordination Polymers
Development for Sensor ApplicationsNo published literature on the development of MOFs from this specific ligand for chemical sensing applications was found.
Due to the lack of specific research findings for this particular compound in the requested application areas, this article cannot be generated. To do so would require extrapolating from different chemical compounds, which would violate the core instructions of the request.
Exploration in Polymer Science and Engineering
Potential as a Monomer and Building Block for Advanced Polymeric Materials
As a dicarboxylic acid, 4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid serves as a fundamental building block, or monomer, for a variety of polymers through polycondensation reactions. When reacted with diamines or diols, it forms polyamides and polyesters, respectively. The properties of these resulting polymers are heavily influenced by the inherent structure of the monomer.
The central 1,3-phenylene (meta) linkage imparts a significant kink in the polymer chain. This disruption of linearity hinders the close packing of polymer chains, which in turn reduces crystallinity. The result is often the formation of amorphous polymers. These amorphous materials typically exhibit enhanced solubility in organic solvents, a critical attribute for processing and fabrication into films, coatings, and fibers. The presence of flexible ether linkages further contributes to improved solubility and processability. amazonaws.com
Research on analogous polymer systems provides insight into the expected performance. For instance, polyamide-imides synthesized from the structurally analogous diamine, 1,3-bis(4-aminophenoxy)benzene (B160649), demonstrate excellent solubility in various organic solvents. researchgate.net This suggests that polymers derived from this compound would likely share this desirable characteristic.
Furthermore, the incorporation of rigid aromatic rings is a well-established method for creating polymers with high thermal stability. Studies on polyamide-imides derived from 1,3-bis(4-aminophenoxy)benzene show exceptional thermal resistance, with no significant weight loss observed at temperatures up to approximately 450°C. researchgate.net This high thermal stability is a key feature of high-performance polymers used in demanding applications. The structural analysis of a closely related compound, 4,4′-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid, confirms the bent nature of this type of monomer, with dihedral angles between the central and outer benzene (B151609) rings measured at approximately 76-78°. nih.govresearchgate.net
Table 1: Expected Properties of Polymers Derived from this compound
| Property | Expected Outcome | Structural Rationale |
|---|---|---|
| Crystallinity | Low (Amorphous) | The meta-phenylene linkage creates a kinked, non-linear polymer chain, disrupting packing. |
| Solubility | High in organic solvents (e.g., NMP, DMAc) | Amorphous nature and flexible ether bonds enhance solvent interaction. amazonaws.comresearchgate.net |
| Thermal Stability | High (Decomposition > 450°C) | Incorporation of rigid aromatic rings in the polymer backbone. researchgate.net |
| Processability | Good | Enhanced solubility allows for solution-casting into films and fibers. researchgate.net |
Integration into High-Performance Resins and Thermoplastic Liquid Crystal Polymers
The structural attributes of this compound make it a prime candidate for integration into high-performance resins and as a modifying comonomer in thermoplastic liquid crystal polymers (LCPs).
High-performance resins are characterized by their superior thermal and mechanical properties combined with good processability. The expected high thermal stability and solubility of polymers made from this monomer fit the profile of materials used in aerospace, electronics, and automotive applications where resistance to heat and chemicals is paramount. Polyamide-imides synthesized from the analogous diamine, for example, yield tough and flexible films, demonstrating the potential for creating robust materials. researchgate.net
In the field of LCPs, which are typically formed from rigid, linear, rod-like monomers, this compound can be used as a comonomer to strategically modify the polymer's properties. The introduction of its kinked structure can lower the melting temperature of the resulting copolyester, expanding its processing window. nih.gov It can also disrupt the ordered liquid crystalline state, potentially leading to LCPs with tailored thermal transition behaviors and improved melt processability. By controlling the ratio of linear to bent monomers, material scientists can fine-tune the final properties of the LCP to meet specific performance targets, such as balancing high-temperature resistance with ease of molding.
Table 2: Research Findings on Analogous High-Performance Aromatic Polymers
| Polymer Type | Monomer System | Key Findings | Reference |
|---|---|---|---|
| Polyamide-imides | 1,3-bis(4-aminophenoxy)benzene and trimellitic anhydride | Excellent solubility, tough films, 10% weight loss temperatures in the range of 489–577°C. | researchgate.net |
| Aromatic Polyesters | 4,4′-Oxybis(benzoic acid) and various arylidene diols | Good solubility in DMSO, DMAc, DMF. Presence of ether groups enhances processability. | amazonaws.com |
| Wholly Aromatic Copolyesters | 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid | High thermal stability (decomposition > 450°C), with solubility dependent on comonomer ratio. | nih.gov |
Theoretical and Computational Investigations of 4,4 1,3 Phenylenebis Oxy Dibenzoic Acid and Its Derivatives
Molecular Dynamics and Density Functional Theory (DFT) Studies
Molecular dynamics (MD) and Density Functional Theory (DFT) are powerful tools for investigating the behavior of molecules at the atomic level. MD simulations can predict the conformational changes and movements of the molecule over time, while DFT calculations provide detailed information about its electronic structure and geometry.
DFT calculations are instrumental in optimizing the geometry of such molecules in the gas phase, allowing for a comparison between the intrinsic, lowest-energy conformation and the structure adopted in a crystal lattice, which is influenced by intermolecular forces. These calculations can also elucidate the hydrogen bonding patterns that are crucial for the formation of larger assemblies. In the case of 4,4'-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid, strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups are observed, leading to the formation of one-dimensional supramolecular ladders. nih.gov
Table 1: Crystallographic Data for 4,4'-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₁₄O₈ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.235(3) |
| b (Å) | 13.419(3) |
| c (Å) | 15.586(3) |
| β (°) | 96.24(3) |
| Volume (ų) | 3583.3(12) |
This data provides the fundamental unit cell dimensions and symmetry for the crystalline form of the derivative, which is essential for any solid-state computational model.
Predictive Modeling of Structural Features and Reactivity
Predictive modeling uses computational methods to forecast the physical and chemical properties of molecules and materials. For 4,4'-(1,3-phenylenebis(oxy))dibenzoic acid and its derivatives, this can include predicting their behavior as ligands in the formation of MOFs or as monomers in polymerization reactions.
The reactivity of the carboxylic acid groups can be modeled to predict the most likely coordination modes with metal ions. The flexible ether linkages allow the molecule to adopt various conformations, making it a versatile building block for coordination polymers with diverse topologies. Computational models can help in designing new materials by predicting which metal ions and reaction conditions are most likely to yield a desired structure.
Furthermore, predictive modeling can be applied to the mechanical and thermal properties of polymers synthesized from this diacid monomer. By simulating the polymer chains, it is possible to estimate properties such as tensile strength, modulus, and glass transition temperature. These predictions are invaluable for screening potential high-performance polymers before undertaking extensive and costly experimental synthesis and testing. While specific predictive modeling studies on polymers from this compound are not readily found, the methodologies used for other aromatic polyamides and polyimides would be directly applicable. These studies often employ a combination of quantum mechanics to parameterize force fields and subsequent molecular dynamics simulations to model the bulk properties of the polymer.
Future Perspectives and Emerging Research Directions
Advancements in Green and Sustainable Synthetic Methodologies
The traditional synthesis of 4,4'-(1,3-phenylenebis(oxy))dibenzoic acid and its derivatives often involves high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and high temperatures, which present environmental and safety concerns. nih.gov The future of chemical synthesis is progressively moving towards greener and more sustainable practices, a trend that is expected to significantly impact the production of this and related aromatic compounds.
One promising avenue is the exploration of alternative, more environmentally benign solvent systems. Research into the synthesis of high-performance polymers like polyimides has identified potential green dipolar aprotic solvents such as γ-valerolactone (GVL), dimethyl isosorbide (B1672297) (DMI), and dimethyl sulfoxide (B87167) (DMSO) that could replace more hazardous solvents like N-methyl-2-pyrrolidone (NMP). frontiersin.org The application of such solvents to the synthesis of this compound could reduce the environmental footprint of its production.
Furthermore, the development of catalytic systems that allow for lower reaction temperatures and increased efficiency is a key area of future research. For instance, the use of molten benzoic acid as a reaction medium for polycondensation reactions represents an intriguing, solvent-free approach that has been successfully applied to the synthesis of aromatic polyimides. mdpi.com Another approach to enhance sustainability is the development of processes that allow for solvent recycling, as demonstrated in a patented method for the preparation of the related 4,4'-oxybisbenzoic acid, where the polar solvent is diluted with water for product precipitation and then recovered for reuse. nih.gov
The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will also guide future synthetic strategies. While not yet applied directly to this compound, research on producing active pharmaceutical ingredients from lignin-based benzoic acid derivatives showcases a move towards bio-based chemical production, which could inspire future sustainable routes to this and other aromatic acids. researchgate.net
Design and Synthesis of Novel Functional Materials with Tailored Properties
The intrinsic properties of this compound, such as its rigidity, thermal stability, and the V-shape conferred by the 1,3-phenylene core, make it an excellent candidate for the construction of a new generation of functional materials. The primary areas of exploration are in high-performance polymers and metal-organic frameworks (MOFs).
High-Performance Polymers: The incorporation of this compound into polymer backbones, such as those of polyamides and polyimides, is a promising strategy for creating materials with enhanced thermal stability, mechanical strength, and solubility. The ether linkages in the monomer can improve the processability of traditionally intractable aromatic polymers. For example, the synthesis of new aromatic polyamides using structurally similar diamines has yielded polymers with good solubility in organic solvents and high glass-transition temperatures, making them suitable for applications requiring strong, heat-resistant films. csic.es The introduction of bulky side groups or flexible ether linkages can disrupt polymer chain packing, leading to improved solubility without significantly compromising thermal properties. csic.esresearchgate.net
Below is a table illustrating the properties of aromatic polyamides derived from a structurally related diamine, highlighting the potential for tailoring properties.
| Polymer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) |
| Polyamide 5a | 0.43 | 77 | 1.5 | 240 |
| Polyamide 5b | 1.03 | 92 | 2.5 | 300 |
| Polyamide 5c | 0.65 | 85 | 2.1 | 265 |
Data adapted from a study on new soluble aromatic polyamides. csic.es The properties shown are for illustrative purposes to indicate the potential for materials derived from similar building blocks.
Metal-Organic Frameworks (MOFs): As a multidentate carboxylic acid ligand, this compound is an ideal building block for the synthesis of MOFs. nih.gov These crystalline materials, composed of metal ions or clusters linked by organic molecules, are of great interest for their potential in gas storage, separation, and catalysis. nih.govresearchgate.net The structure and functionality of the organic linker directly influence the properties of the resulting MOF.
Research on the related ligand, 4,4'-oxybis(benzoic acid), has demonstrated the potential to create MOFs with interesting properties. For instance, lanthanide-based MOFs assembled from this ligand have shown potential for high-efficiency white light emission. rsc.org Furthermore, manganese-based MOFs have been synthesized that exhibit fluorescence and interesting photoelectric properties. mdpi.com The use of this compound as a linker could lead to MOFs with unique topologies and tailored pore environments, potentially enhancing properties like gas sorption and selectivity. nih.govresearchgate.net
Interdisciplinary Research Opportunities in Energy, Environmental, and Advanced Materials Science
The development of new materials from this compound opens up a wide range of interdisciplinary research opportunities, particularly in the fields of energy, environmental science, and advanced materials.
Energy Applications: The porous nature of MOFs derived from this acid makes them promising candidates for energy storage applications, particularly for hydrogen and methane (B114726) storage. The ability to tailor the pore size and surface chemistry of MOFs can lead to materials with high gas uptake capacities. researchgate.net Furthermore, the development of novel polymers with high thermal stability and specific functionalities could find applications in fuel cells and battery components.
The following table summarizes the gas sorption properties of a metal-organic framework, illustrating the potential for these materials in gas storage.
| Gas | Adsorption Temperature (K) | Adsorption Capacity (wt%) |
| Hydrogen (H₂) | 77 | 2.54 |
| Carbon Dioxide (CO₂) | 298 | 3.63 (mmol/g) |
Data adapted from studies on gas sorption in microporous metal-organic frameworks for illustrative purposes. frontiersin.orgresearchgate.net
Environmental Applications: The selective adsorption properties of MOFs can be harnessed for environmental remediation, such as carbon capture and the removal of pollutants from air and water. The design of MOFs with specific binding sites for gases like CO₂ is an active area of research. nih.gov Anionic MOFs, for example, have been shown to have superior gas storage and separation capabilities compared to their neutral counterparts. nih.gov
Advanced Materials Science: The synthesis of high-performance polymers from this compound can lead to the development of advanced materials for a variety of applications. These include membranes for gas separation and pervaporation, as well as materials for the aerospace and electronics industries where high thermal and chemical resistance are paramount. mdpi.com The incorporation of this monomer into poly(ether amide)s could lead to materials with a desirable combination of flexibility and rigidity. nih.gov Moreover, the creation of luminescent polymers and MOFs opens up possibilities in the development of sensors, displays, and other optoelectronic devices. rsc.orgscirp.orgscirp.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid, and how can purity be validated?
- Methodology : The ligand is synthesized via nucleophilic substitution using p-dihydroxybenzene, ethyl 4-bromobutanoate, and anhydrous potassium carbonate in acetonitrile under reflux (6 hours). Hydrolysis with NaOH in water/ethanol (1:2 v/v) followed by HCl acidification yields the crude product, which is recrystallized from water/ethanol (1:1 v/v) . Validate purity via melting point analysis, HPLC, or H NMR. Crystallinity and phase identity can be confirmed using single-crystal X-ray diffraction (SCXRD) or powder XRD.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- SCXRD : Resolve bond lengths (e.g., C=O at 1.221 Å) and intermolecular interactions (O–H⋯O hydrogen bonds, C–H⋯π stacking) .
- FTIR : Confirm carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1680–1720 cm).
- Elemental Analysis : Verify C/H/O ratios.
Q. What safety precautions are essential when handling this compound in the lab?
- Guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion; the compound is intended for research use only. Acidic hydrolysis steps require careful handling of HCl and NaOH. Refer to safety data sheets (SDS) for emergency protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors influence scalability?
- Experimental Design :
- Reaction Time/Temperature : Extend reflux time (>6 hours) to improve esterification efficiency.
- Solvent Choice : Test polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates.
- Catalyst Screening : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
Q. What strategies are effective for designing coordination polymers or MOFs using this ligand?
- Methodology :
- Metal Selection : Use transition metals (e.g., Co, Cd) with high affinity for carboxylate groups.
- Solvothermal Synthesis : Combine the ligand with metal salts in DMF/water under controlled pH and temperature (e.g., 120°C for 24 hours) to form frameworks. Monitor topology via SCXRD and BET surface area analysis .
Q. How can discrepancies in reported crystallographic data (e.g., bond angles, packing motifs) be resolved?
- Data Contradiction Analysis :
- Solvent Effects : Compare structures crystallized from different solvents (e.g., DMF vs. ethanol) to assess packing variations.
- Hydrogen Bonding : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing lattice parameters .
Q. What role do solvent polarity and hydrogen-bonding capacity play in crystallization outcomes?
- Experimental Insights :
- Polar Solvents (DMF, ethanol) : Promote solvate formation (e.g., DMF disolvate in monoclinic C2/c symmetry) .
- Non-Polar Solvents : May yield anhydrous crystals with altered π-π stacking distances.
Q. How do intermolecular interactions (O–H⋯O, C–H⋯π) influence the material’s thermal stability or porosity?
- Analytical Approach :
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen-bond density.
- Gas Adsorption : Measure CO/N uptake to assess porosity changes induced by C–H⋯π interactions .
Methodological Notes
- Synthesis Optimization : Always monitor reaction progress via TLC or in-situ IR.
- Crystallization Troubleshooting : If crystals fail to form, try slow evaporation or diffusion methods with mixed solvents.
- Data Validation : Cross-reference SCXRD data with the Cambridge Structural Database (CSRD) to identify outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
